![molecular formula C63H116N20O17 B575017 HCV NS4A Protein (21-34) (JT strain) CAS No. 176260-88-1](/img/structure/B575017.png)
HCV NS4A Protein (21-34) (JT strain)
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Übersicht
Beschreibung
Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) is a segment of the nonstructural protein 4A from the Hepatitis C virus. This protein plays a crucial role in the virus’s life cycle, particularly in the assembly and replication of the viral genome. The nonstructural protein 4A is a cofactor for the nonstructural protein 3 serine protease, which is essential for the cleavage of the viral polyprotein into functional units .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves scaling up the solid-phase peptide synthesis process. Automated peptide synthesizers are often used to ensure high yield and purity. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) primarily undergoes:
Proteolytic Cleavage: This reaction is essential for the maturation of the viral polyprotein.
Phosphorylation: This modification regulates the activity of the protein and its interactions with other viral and host proteins.
Common Reagents and Conditions
Proteolytic Cleavage: This reaction typically involves serine proteases, such as the nonstructural protein 3 serine protease.
Phosphorylation: Kinases are used to add phosphate groups to specific amino acid residues.
Major Products Formed
The major products formed from these reactions include the mature nonstructural proteins necessary for viral replication and assembly .
Wissenschaftliche Forschungsanwendungen
Structural and Functional Overview
HCV NS4A Protein (21-34) is a 14-amino acid peptide that plays a pivotal role as a cofactor for the NS3 protease, enhancing its activity. Unlike other variants, this peptide lacks cysteine residues, contributing to its stability and making it an attractive candidate for experimental use . The primary sequence of this peptide is GSVVIVGRIILSGR.
Key Functions of NS4A
- Cofactor Activity : NS4A enhances the serine protease activity of NS3, which is essential for cleaving viral polyproteins into functional proteins necessary for HCV replication .
- Regulation of NS5A Phosphorylation : The C-terminal region of NS4A is involved in the hyperphosphorylation of NS5A, a process critical for viral replication .
- Membranous Web Formation : NS4A contributes to the formation of membranous webs in infected cells, which are structures associated with viral replication .
Vaccine Development
Recent studies have explored the use of HCV NS4A as a target in vaccine formulations. For instance, a multi-step approach was employed to develop a consensus DNA vaccine targeting both NS3 and NS4A proteins. This vaccine demonstrated the ability to induce strong cellular immune responses against HCV .
Antiviral Drug Targeting
Given its role in facilitating NS3 protease activity, NS4A is often targeted by antiviral drugs. Research has shown that inhibitors designed to disrupt the interaction between NS3 and NS4A can effectively reduce HCV replication . The understanding of this interaction is vital for developing novel therapeutic strategies.
Protein Interaction Studies
The stability and unique properties of HCV NS4A Protein (21-34) make it suitable for studying protein-protein interactions within the context of HCV infection. For example, experiments have utilized this peptide to elucidate how NS4A influences the intracellular localization and function of other viral proteins .
Table 1: Summary of Research Applications
Table 2: Case Studies Involving HCV NS4A Protein (21-34)
Wirkmechanismus
Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) exerts its effects by acting as a cofactor for the nonstructural protein 3 serine protease. This interaction is crucial for the proteolytic cleavage of the viral polyprotein into functional units. Additionally, nonstructural protein 4A regulates the activity of the nonstructural protein 3 helicase and the hyperphosphorylation of nonstructural protein 5A, which are essential for viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonstructural Protein 3: This protein works closely with nonstructural protein 4A and is essential for its protease activity.
Nonstructural Protein 5A: This protein is involved in viral replication and is regulated by nonstructural protein 4A.
Uniqueness
Hepatitis C virus nonstructural protein 4A (21-34) (JT strain) is unique due to its specific role as a cofactor for the nonstructural protein 3 serine protease. This interaction is critical for the proteolytic processing of the viral polyprotein and the regulation of viral replication .
Biologische Aktivität
The Hepatitis C virus (HCV) nonstructural protein 4A (NS4A) plays a critical role in the viral life cycle, particularly in the activation and stabilization of the NS3 serine protease, which is essential for viral replication. The peptide fragment HCV NS4A Protein (21-34) from the JT strain has garnered attention due to its unique properties and biological activities. This article explores the biological activity of this specific peptide, including its structural characteristics, interactions with other proteins, and implications for therapeutic development.
Structural Characteristics
The HCV NS4A Protein (21-34) is a 14-amino-acid peptide with the sequence:
Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg
This fragment corresponds to residues 21-34 of the full NS4A protein and is devoid of cysteine residues, which enhances its stability compared to other NS4A fragments. The molecular weight of this peptide is approximately 1425.75 Da, and it is typically provided in a lyophilized form with a purity greater than 95% as determined by HPLC .
Role as a Cofactor
The primary biological function of NS4A is to act as a cofactor for the NS3 serine protease. It enhances the proteolytic activity of NS3 by stabilizing its active conformation. Studies have shown that the interaction between NS4A and NS3 is crucial for the cleavage of viral polyproteins at specific junctions, facilitating the maturation of viral proteins necessary for HCV replication .
Interaction with NS3 Protease
Research indicates that the NS4A (21-34) fragment directly interacts with the NS3 protease domain, forming a highly active serine protease complex. This interaction is essential for effective peptide hydrolysis and contributes to the overall efficiency of viral replication . The binding of NS4A to NS3 not only enhances protease activity but also influences RNA binding and helicase functions, which are vital for viral RNA replication .
Case Studies and Research Findings
- Enzymatic Assays : In vitro studies have demonstrated that mutations in specific amino acids within the NS4A sequence can significantly reduce its ability to enhance NS3 activity. For example, altering residues in the C-terminal acidic domain of NS4A led to decreased ATP-coupled RNA binding and unwinding by NS3 helicase .
- Mutational Analysis : A study investigating various mutants of the HCV polyprotein revealed that specific mutations in NS4A could impair its cofactor function, thereby affecting viral replication in cell culture models. These findings underscore the importance of precise amino acid interactions between NS4A and NS3 for maintaining viral fitness .
- Peptidomimetics Development : Recent research has focused on developing peptidomimetics that can mimic the action of NS4A (21-34) to inhibit HCV replication. Some compounds were found to compete with NS4A for binding to NS3, suggesting potential therapeutic applications in HCV treatment .
Summary Table of Key Properties
Property | Details |
---|---|
Peptide Sequence | Gly-Ser-Val-Val-Ile-Val-Gly-Arg-Ile-Ile-Leu-Ser-Gly-Arg |
Molecular Weight | 1425.75 Da |
Purity | > 95% (HPLC) |
Function | Cofactor for NS3 serine protease |
Biological Role | Enhances proteolytic activity and RNA binding |
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H116N20O17.C2HF3O2/c1-15-34(12)48(58(96)76-39(24-30(4)5)53(91)77-40(28-84)51(89)71-26-44(88)74-38(61(99)100)21-19-23-70-63(67)68)83-60(98)49(35(13)16-2)81-52(90)37(20-18-22-69-62(65)66)73-43(87)27-72-55(93)45(31(6)7)79-59(97)50(36(14)17-3)82-57(95)47(33(10)11)80-56(94)46(32(8)9)78-54(92)41(29-85)75-42(86)25-64;3-2(4,5)1(6)7/h30-41,45-50,84-85H,15-29,64H2,1-14H3,(H,71,89)(H,72,93)(H,73,87)(H,74,88)(H,75,86)(H,76,96)(H,77,91)(H,78,92)(H,79,97)(H,80,94)(H,81,90)(H,82,95)(H,83,98)(H,99,100)(H4,65,66,69)(H4,67,68,70);(H,6,7)/t34-,35-,36-,37-,38-,39-,40-,41-,45-,46-,47-,48-,49-,50-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWIRHNOSIIJGZ-TUNNXWQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CN.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H117F3N20O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1539.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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